- Reactivity and DNA Damage by Independently Generated 2'-Deoxycytidin-N4-yl Radical, Journal of the American Chemical Society, 2021, 143(36), 14738-14747
Cas no 951-77-9 (2′-Deoxycytidine)
2′-Deoxycytidine Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
- 2′-dC
- 2’-Deoxy Cytidine
- 2′-Deoxycytidine
- 2'-Deoxycytidine
- 2'-deoxy-Cytidine
- 2'-Deoxycytidine monohydrate
- 2‘-Deoxycytidine
- 2′-Deoxycytidine hydrochloride
- 1-(2-Deoxy-β-D-ribofuranosyl)cytosine
- Cytidine,deoxy- (6CI,7CI)
- 1-(2-Deoxy-b-D-ribofuranosyl)cytosine
- 2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-b-D-erythro-pentofuranosyl)-
- 4-Amino-1-(2-deoxy-b-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone
- Cytosine deoxyribonucleoside
- Cytosine deoxyriboside
- Deoxycytidine
- Deoxyribose cytidine
- dC
- CYTIDINE, 2'-DEOXY-
- dCYD
- Desoxycytidin [German]
- Cytosine, deoxyribonucleoside
- d-cytidine
- 1beta-2'-Deoxyribofuranosylcytosine, d-
- C9H13N3O4
- 2 -Deoxycytidine
- 1-(2-Deoxy-beta-D-ribofuranosyl)cytosine
- 0W860991D6
- 2′-Deoxycytidine (ACI)
- Cytidine, deoxy- (6CI, 7CI)
- D
- 2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-
- 39: PN: WO2022263569 PAGE: 208 claimed sequence
- 4-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone
- Doxecitine
- MeSH ID: D003841
-
- MDL: MFCD00006547
- Inchi: 1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1
- InChI Key: CKTSBUTUHBMZGZ-SHYZEUOFSA-N
- SMILES: O=C1N=C(N)C=CN1[C@H]1C[C@H](O)[C@@H](CO)O1
- BRN: 0087567
Computed Properties
- Exact Mass: 245.10100
- Monoisotopic Mass: 245.101
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 355
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: -1.8
- Topological Polar Surface Area: 108
Experimental Properties
- Color/Form: White or nearly white powdered solid
- Density: 1.3171 (rough estimate)
- Melting Point: 209-211 ºC
- Boiling Point: 497.6°C at 760 mmHg
- Flash Point: 254.8ºC
- Refractive Index: 59 ° (C=1, H2O)
- Solubility: H2O: 50 mg/mL, clear, colorless
- Water Partition Coefficient: Soluble in water, DMSO.
- PSA: 119.83000
- LogP: -1.01690
- Solubility: Not determined
2′-Deoxycytidine Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280;P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:10
- RTECS:HA3800000
- TSCA:Yes
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
2′-Deoxycytidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 211296-1g |
4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one |
951-77-9 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 211296-5g |
4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one |
951-77-9 | 95% | 5g |
£20.00 | 2022-03-01 | |
| Fluorochem | 211296-10g |
4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one |
951-77-9 | 95% | 10g |
£34.00 | 2022-03-01 | |
| Fluorochem | 211296-25g |
4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one |
951-77-9 | 95% | 25g |
£58.00 | 2022-03-01 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY066621-25g |
2’-Deoxycytidine |
951-77-9 | ≥98% | 25g |
¥205.00 | 2025-04-11 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY066621-100g |
2’-Deoxycytidine |
951-77-9 | ≥98% | 100g |
¥635.00 | 2025-04-11 | |
| TRC | D232615-100mg |
2’-Deoxy Cytidine |
951-77-9 | 100mg |
$ 64.00 | 2023-09-08 | ||
| TRC | D232615-250mg |
2’-Deoxy Cytidine |
951-77-9 | 250mg |
$74.00 | 2023-05-18 | ||
| TRC | D232615-500mg |
2’-Deoxy Cytidine |
951-77-9 | 500mg |
$ 81.00 | 2023-09-08 | ||
| TRC | D232615-1g |
2’-Deoxy Cytidine |
951-77-9 | 1g |
$ 115.00 | 2023-09-08 |
2′-Deoxycytidine Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
- Transformations of thiopyrimidine and thiopurine nucleosides following oxidation with dimethyldioxirane, Tetrahedron, 1996, 52(19), 6759-6780
Production Method 5
- Highly efficient synthesis of three natural deoxynucleosides, Gaodeng Xuexiao Huaxue Xuebao, 2006, 27(4), 666-668
Production Method 6
1.2 Reagents: Ammonia Solvents: Methanol
- A new and efficient synthesis of cytidine and adenosine derivatives by dimethyldioxirane oxidation of thiopyrimidine and thiopurine nucleosides, Journal of the Chemical Society, 1994, (21), 3053-4
Production Method 7
1.2 Solvents: Water
- Preparation of deoxynucleosides via homolytic deoxygenation reactions, World Intellectual Property Organization, , ,
Production Method 8
Production Method 9
- Metal carbonate-mediated complete deacylation of polyacyl protected nucleosides, Nucleosides & Nucleotides, 1993, 12(7), 701-11
Production Method 10
- Engineering tethered DNA molecules by the convertible nucleoside approach, Tetrahedron, 1991, 47(14-15), 2603-16
Production Method 11
- β-L-2'-deoxy-nucleosides for the treatment of hepatitis B, United States, , ,
Production Method 12
- Development of new amination reaction at 4-position of pyrimidine nucleosides, Nucleic Acids Research Supplement, 2002, 2, 135-136
Production Method 13
- Pyrimidine nucleosides. XII. Direct synthesis of 2'-deoxycytidine and its α-anomer, Journal of the American Chemical Society, 1961, 83, 4066-50
Production Method 14
- Enzymatic synthesis of 2'-deoxy-β-D-ribonucleosides of 8-azapurines and 8-aza-7-deazapurines, Synlett, 2012, 23(10), 1541-1545
2′-Deoxycytidine Raw materials
- β-D-erythro-Pentofuranose, 2-deoxy-, 1-(dihydrogen phosphate)
- N4-Acetyldeoxycytidine
- Cytidine, N-acetyl-2'-deoxy-, 3',5'-diacetate
- 2'-Deoxycytidine hydrochloride
- 6-amino-1H-pyrimidin-2-one
- Cytidine, 2'-deoxy-, 3',5'-bis(4-chlorobenzoate)
- Ibacitabine
- Uridine, 2'-deoxy-4-thio-, 3',5'-diacetate
- Cytidine, N-acetyl-2'-deoxy-, 3',5'-bis(4-chlorobenzoate)
- Cytidine, 2'-deoxy-, 3',5'-diacetate
- 1-(3,5-Di-O-benzoyl-2-deoxy-β-L-erythro-pentofuranosyl)-3,4-dihydro-4-thioxo-2(1H)-pyrimidinone
2′-Deoxycytidine Preparation Products
2′-Deoxycytidine Suppliers
2′-Deoxycytidine Related Literature
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 2′-Deoxycytidine
Introduction to 2′-Deoxycytidine (CAS No. 951-77-9): Applications and Recent Research Developments
2′-Deoxycytidine, with the chemical identifier CAS No. 951-77-9, is a fundamental nucleoside derivative that has garnered significant attention in the field of pharmaceutical and biochemical research. As a crucial building block in nucleic acid synthesis, it plays an indispensable role in various therapeutic applications, particularly in the development of nucleoside analogs and gene therapies. This compound, characterized by its deoxyribose sugar moiety and cytosine base, serves as a key intermediate in the synthesis of antiviral and anticancer agents, underscoring its importance in modern medicine.
The chemical structure of 2′-Deoxycytidine consists of a pyrimidine ring attached to a deoxyribose sugar, with a hydroxyl group at the 2′ carbon position replaced by a hydrogen atom. This structural feature distinguishes it from its ribonucleoside counterpart, cytidine, and imparts unique reactivity and stability properties. These characteristics make 2′-Deoxycytidine an ideal candidate for further functionalization, enabling the development of novel therapeutic agents with enhanced pharmacological profiles.
In recent years, advancements in synthetic chemistry have facilitated the efficient production of 2′-Deoxycytidine, making it more accessible for research and commercial applications. The ability to modify its structure at various positions has opened up new avenues for drug discovery. For instance, the introduction of fluorine atoms or other substituents can improve metabolic stability and bioavailability, while modifications at the 5′ position can enhance binding affinity to target enzymes or receptors.
One of the most notable applications of 2′-Deoxycytidine is in the field of antiviral therapy. Nucleoside analogs derived from this compound have shown promise in treating a variety of viral infections. A prime example is cytidine arabinoside (ara-C), which is used clinically for certain types of leukemia and lymphoma. The success of ara-C has spurred research into other derivatives, such as 2′-C-methylcytidine (2′CMC), which exhibits potent antiviral activity against hepatitis B virus (HBV) and HIV by inhibiting viral replication through RNA interference mechanisms.
Moreover, recent studies have highlighted the potential of 2′-Deoxycytidine in gene therapy and regenerative medicine. The compound serves as a precursor for modified nucleotides that can be incorporated into RNA or DNA during transcription and translation processes. This approach has been explored for correcting genetic mutations and enhancing therapeutic efficacy. For example, antisense oligonucleotides (ASOs) functionalized with modified cytidine residues have demonstrated success in treating genetic disorders such as spinal muscular atrophy (SMA) and hereditary transthyretin amyloidosis (hATTR).
The role of 2′-Deoxycytidine in epigenetic therapy is another emerging area of interest. Epigenetic modifiers are compounds that can alter gene expression without modifying the underlying DNA sequence. Nucleoside analogs like 5-Aza-2′-deoxycytidine (Azacitidine) and Decitabine are FDA-approved drugs that inhibit DNA methyltransferases, leading to demethylation of CpG islands and reactivation of silenced genes. These drugs have shown significant promise in treating hematological malignancies and certain solid tumors.
Recent research has also explored the use of 2′-Deoxycytidine derivatives in combination therapies to overcome drug resistance. By pairing nucleoside analogs with other treatments such as immunotherapy or targeted small-molecule inhibitors, researchers aim to enhance therapeutic outcomes. For instance, studies have demonstrated that combining 2′CMC with checkpoint inhibitors can improve antiviral responses in chronic hepatitis B patients by synergistically targeting viral replication and immune evasion pathways.
The synthesis and purification of high-purity 2′-Deoxycytidine are critical for ensuring the efficacy and safety of pharmaceutical applications. Advances in chromatographic techniques and crystallization methods have enabled researchers to obtain crystals with minimal impurities, facilitating more accurate structural elucidation and mechanistic studies. These high-quality materials are essential for X-ray crystallography experiments, which help elucidate binding modes between drug candidates and biological targets.
The future prospects for 2′-Deoxycytidine are promising, with ongoing research focusing on developing next-generation nucleoside-based therapeutics. Innovations such as modular nucleic acids (mNA) leverage natural nucleobases but incorporate non-natural sugars or linkers to enhance stability or bioavailability. Additionally, computational modeling techniques are being employed to predict optimal modifications for improving pharmacokinetic properties.
In conclusion,CAS No 951-77-9 identifies a versatile nucleoside derivative,2'-Deoxy-cytidine, which continues to be a cornerstone in pharmaceutical research due to its broad applicability across multiple therapeutic areas. From antiviral agents to gene therapies and epigenetic modulators,cas no 951779 represents a critical component in the development pipeline for next-generation medicines aimed at treating complex diseases.
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